molecular formula C15H22BrN3O2 B1511497 tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1152093-60-1

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B1511497
CAS No.: 1152093-60-1
M. Wt: 356.26 g/mol
InChI Key: WTJNRJLORZEVNB-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C15H22BrN3O2 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 1152093-60-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₂BrN₃O₂
  • Molecular Weight : 356.26 g/mol
  • Structure : The compound features a diazepane ring substituted with a bromopyridine moiety, which may influence its biological interactions.

Pharmacological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent.

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit anticancer properties. For instance, the presence of the bromopyridine group is known to enhance the selectivity and potency against certain cancer cell lines. In vitro studies have shown that related diazepane derivatives can inhibit cell proliferation in various cancer types, suggesting a potential for this compound to exhibit similar effects .

Neuroactive Properties

The diazepane framework is often associated with neuroactive compounds. Some studies suggest that derivatives can interact with neurotransmitter systems, potentially acting as anxiolytics or antidepressants. The specific interactions of this compound with GABA receptors or serotonin pathways warrant further investigation .

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.

  • Receptor Interaction : The bromine atom in the pyridine ring may enhance binding affinity to specific receptors involved in cancer cell signaling pathways.
  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes related to tumor growth and metastasis.
  • Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as MAPK and PI3K/Akt pathways, which are critical in cancer progression and neuronal function.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Study ReferenceBiological ActivityFindings
AnticancerShowed inhibition of cell proliferation in breast cancer cells using related diazepane derivatives.
NeuroactivityIndicated potential anxiolytic effects in animal models for similar diazepane-based structures.
Enzyme InhibitionFound that brominated pyridine derivatives inhibit specific kinases involved in cancer metabolism.

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-7-4-6-12(16)17-13/h4,6-7H,5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJNRJLORZEVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743192
Record name tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152093-60-1
Record name tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-6-fluoropyridine (500 mg, 2.8 mmol), tert-butyl 1,4-diazepane-1-carboxylate (568 mg, 2.8 mmol) in DIPEA (1.83 g, 14.2 mmol) in ethanol (10 mL) was heated at 100° C. for 16 hours. The reaction mixture was concentrated under reduced pressure and the residue was diluted with EtOAc (100 mL). The solution was washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate as a colorless oil (500 mg, 50%). MS (ESI) m/z: 356 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step One
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The preparation is carried out analogously starting from 1.02 g (4.31 mmol) of 2,6-dibromopyridine and 856 mg (4.27 mmol) of azepan-4-ylcarbamic acid tert-butyl ester.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
856 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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